Aqueous Solubility Advantage over Free Acid
The potassium salt form of 2-carbamoyl-4-methylpentanoic acid exhibits enhanced aqueous solubility relative to the free acid. The free acid (N-carbamoyl-DL-leucine) has an estimated water solubility of approximately 26.7 g/L (26,660 mg/L) at 25 °C, based on the WSKOW v1.41 model using a Log Kow of 0.40 . While a directly comparable experimentally measured solubility value for the potassium salt is not available in the peer-reviewed literature, vendor technical documentation describes the potassium salt as possessing 'good solubility in water and polar organic solvents' and being 'valued for its solubility in aqueous and polar solvents, making it suitable for applications in pharmaceutical synthesis and biochemical research' [1]. Salt formation with potassium is a well-established pharmaceutical strategy to increase the dissolution rate and apparent solubility of weakly acidic compounds, and the ionized carboxylate group (–COO⁻K⁺) in the salt is expected to exhibit higher aqueous solubility than the protonated free acid (–COOH) at physiological pH values [2]. This class-level principle is consistent with the vendor-reported qualitative solubility advantage [1].
| Evidence Dimension | Aqueous solubility (estimated vs. qualitative) |
|---|---|
| Target Compound Data | Qualitative: 'good solubility in water and polar organic solvents' (vendor specification) |
| Comparator Or Baseline | Free acid (N-carbamoyl-DL-leucine): estimated 26.7 g/L at 25 °C (WSKOW model, Log Kow 0.40) |
| Quantified Difference | Quantitative difference not explicitly measured in a single head-to-head study; class-level salt formation principles predict enhanced solubility for the potassium salt. |
| Conditions | Water at 25 °C; free acid estimate from computational model; potassium salt solubility from vendor qualitative description |
Why This Matters
For procurement decisions in aqueous formulation workflows, the potassium salt's enhanced solubility reduces the need for co-solvents or pH adjustment, simplifying experimental protocols and improving batch-to-batch consistency.
- [1] Kuujia.com Product Page: Potassium 2-carbamoyl-4-methylpentanoate (CAS 1379318-94-1). Statement: 'valued for its solubility in aqueous and polar solvents' and 'good solubility in water and polar organic solvents.' View Source
- [2] A. T. M. Serajuddin, 'Salt formation to improve drug solubility,' Advanced Drug Delivery Reviews, 2007, 59(7), 603-616. General principle: salt formation of weakly acidic drugs with alkali metal counterions increases aqueous solubility. View Source
